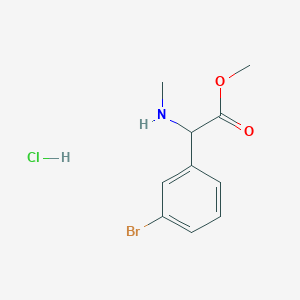

Methyl 2-(3-bromophenyl)-2-(methylamino)acetate hydrochloride

Description

Historical Context of Bromophenyl-Containing Acetate Derivatives

The development of bromophenyl-containing acetate derivatives can be traced back to the early explorations of aromatic chemistry in the late 19th and early 20th centuries. The foundation for these compounds was established through the pioneering work on phenylacetic acid derivatives, which provided the synthetic pathways later adapted for bromophenyl variants.

One of the earliest documented syntheses of related compounds involves the preparation of 4-bromophenylacetic acid. This compound was first prepared in the laboratory by treatment of phenylacetic acid with bromine and mercuric oxide, yielding a mixture of the 2- and 4- isomers, with the 4- isomer isolated through fractional crystallization. These early synthetic routes established the fundamental chemistry that would later be applied to more complex derivatives like this compound.

The development of phenylglycine derivatives, which are structurally related to our compound of interest, gained momentum during the first seventy years of the 20th century. The classical chemical synthesis of alpha-amino acids reported by Sörensen in 1903 served as a critical foundation for these advancements. This method involved the addition of a new side-chain to glycine through alkylation, hydrolysis, and decarboxylation reactions, establishing principles that would later inform the synthesis of bromophenyl-containing amino acid derivatives.

The evolution of synthetic methodologies continued with the introduction of phase-transfer catalyzed (PTC) reactions in the 1970s, which provided new approaches for synthesizing amino acids and their derivatives. In 1976, Yamada demonstrated the alkylation of chiral Schiff bases of glycine to produce optically active amino acids, which represented a significant advance in stereoselective synthesis. These developments laid the groundwork for more sophisticated methods of preparing compounds like this compound.

The historical progression of bromophenyl-containing acetate derivatives also involved significant advancements in the chemistry of carbon-nitrogen double bond formation, which dates back to 1864 when Hugo Schiff in Pisa reported the first synthesis of imines or Schiff bases. This chemistry became crucial for preparing compounds like the benzophenone imine of glycine ethyl ester, which serves as a glycine anion equivalent in various synthetic transformations.

| Period | Key Development |

|---|---|

| Late 19th century | Initial explorations of phenylacetic acid chemistry |

| 1903 | Sörensen's classical synthesis of alpha-amino acids |

| 1864-1970s | Development of imine chemistry and Schiff bases |

| 1976-1980s | Introduction of stereoselective synthesis methods for amino acids |

| 1980s-present | Refinement of synthetic approaches for bromophenyl-containing amino acid derivatives |

Significance in Modern Organic and Medicinal Chemistry

This compound holds considerable importance in contemporary organic and medicinal chemistry, serving as a valuable building block for the synthesis of more complex molecules with potential pharmaceutical applications. The presence of the bromine atom at the meta position of the phenyl ring provides a reactive site for various cross-coupling reactions, making this compound particularly useful in diversity-oriented synthesis.

In the field of medicinal chemistry, phenylglycine-type amino acids, which are structurally related to our compound of interest, occur in a wide variety of peptide natural products, including glycopeptide antibiotics and biologically active linear and cyclic peptides. The sequencing of biosynthesis gene clusters of various antibiotics has led to intensive investigations on the biosynthesis of phenylglycine and its derivatives in recent years, highlighting their significance in pharmaceutical research.

The bromophenyl moiety in particular has demonstrated value in the development of various bioactive compounds. For example, compounds containing 3-bromophenyl groups have been incorporated into adenosine kinase inhibitors, which have shown potential as analgesics and anti-inflammatory agents. The 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine (ABT-702) is a potent non-nucleoside adenosine kinase inhibitor with oral activity in animal models of pain and inflammation.

Additionally, bromophenyl-containing compounds have been utilized in the development of tyrosine kinase inhibitors that target the epidermal growth factor receptor (EGFR), which is implicated in various cancers. The 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines have demonstrated high inhibitory ability against the tyrosine kinase activity of EGFR, with IC50 values as low as 0.008 nM for certain derivatives.

In synthetic organic chemistry, this compound and related compounds serve as versatile intermediates for the preparation of more complex structures. The methyl ester group can undergo various transformations, including hydrolysis to the corresponding acid, reduction to the alcohol, or amidation to form peptide bonds. The secondary amine can participate in numerous reactions, such as alkylation, acylation, or condensation with carbonyl compounds.

Recent advances in the chemistry of biphenyl derivatives, which can be synthesized from bromophenyl compounds through cross-coupling reactions, have further expanded the potential applications of our compound of interest. Biphenyl derivatives are used to produce an extensive range of drugs, agricultural products, and materials for electronic applications, underscoring the importance of bromophenyl-containing precursors in modern synthetic chemistry.

| Application Area | Specific Examples or Potential Uses |

|---|---|

| Pharmaceutical Development | Building block for amino acid derivatives that enhance drug efficacy |

| Peptide Synthesis | Precursor for complex peptides with specific biological activities |

| Cross-Coupling Reactions | Substrate for Suzuki-Miyaura, Stille, and other metal-catalyzed couplings |

| Enzyme Inhibitors | Component in the synthesis of kinase inhibitors and other enzyme-targeting compounds |

| Heterocyclic Chemistry | Starting material for the preparation of various heterocyclic systems with potential biological activity |

Propriétés

IUPAC Name |

methyl 2-(3-bromophenyl)-2-(methylamino)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2.ClH/c1-12-9(10(13)14-2)7-4-3-5-8(11)6-7;/h3-6,9,12H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTCIUWLWNDQJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC(=CC=C1)Br)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C10H12BrClNO2

- Molecular Weight : Approximately 280.54 g/mol

- Functional Groups :

- Amino group

- Bromophenyl moiety

- Ester functional group

These structural characteristics contribute to its unique reactivity and biological properties.

Scientific Research Applications

Methyl 2-(3-bromophenyl)-2-(methylamino)acetate hydrochloride finds utility in several research domains:

Chemistry

- Intermediate in Organic Synthesis : The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its bromophenyl group allows for further functionalization and modification, making it a versatile building block in organic chemistry.

Biology

- Enzyme-Substrate Interactions : It is employed to study interactions between enzymes and substrates, providing insights into biochemical pathways.

- Protein-Ligand Binding Studies : The compound's ability to interact with various proteins makes it valuable for understanding protein-ligand dynamics.

Medicine

- Drug Development : Research indicates potential applications in drug development, particularly as a precursor for novel therapeutic agents targeting specific diseases.

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity, showing promise in inducing apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) at low concentrations.

Industry

- Production of Specialty Chemicals : The compound is used in industrial settings for the synthesis of specialty chemicals and materials, leveraging its unique chemical properties.

Research has highlighted several biological activities associated with this compound:

Anticancer Activity

- In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance:

- Cell Line Studies : Induction of apoptosis was noted at concentrations as low as 1.0 μM, with significant enhancement of caspase-3 activity observed.

- Mechanistic Insights : The compound disrupts microtubule assembly at concentrations around 20 μM, suggesting potential as a microtubule-destabilizing agent.

In Vitro Studies

A comprehensive study evaluated the effects of this compound on breast cancer cells, revealing significant morphological changes indicative of apoptosis at concentrations as low as 1 μM.

Molecular Docking Studies

Computational modeling suggested effective binding to the colchicine-binding site on tubulin, explaining its microtubule-destabilizing effects.

Pharmacokinetic Profiles

In silico studies indicated favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles for this compound, suggesting its potential for further development as an anticancer agent.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional similarities of Methyl 2-(3-bromophenyl)-2-(methylamino)acetate hydrochloride to related compounds are critical for understanding its unique properties. Below is a comparative analysis based on substituent effects, molecular data, and applications:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations:

Substituent Effects: Halogens: Bromine (Br) in the target compound increases molecular weight and lipophilicity compared to chlorine (Cl) or fluorine (F), enhancing membrane permeability in drug candidates . Chlorine and fluorine, being smaller, improve solubility but reduce steric bulk . Methoxy Group: The 3-methoxy derivative (C₁₁H₁₆ClNO₃) exhibits lower reactivity due to electron-donating effects, favoring applications in stable intermediates . Positional Isomerism: The 3-bromo substituent (meta position) minimizes steric hindrance compared to 2-chloro (ortho), enabling better interaction with biological targets .

Synthetic Utility: The target compound and its analogs are synthesized via esterification and PPA-mediated cyclization (e.g., describes PPA use for oxazoloquinolines) . Patent applications (–4) highlight their role as precursors in spirocyclic and diazaspiro compounds, critical for kinase inhibitors and antiviral agents .

Pharmacological Relevance :

- Bromine’s heavy atom effect enhances binding in hydrophobic enzyme pockets, making the target compound valuable in oncology and CNS drug discovery .

- Fluorinated analogs (e.g., 3-fluoro derivative) are prioritized for PET imaging due to fluorine-18’s isotopic properties .

Commercial Availability :

- The hydrochloride salt of the target compound is listed as discontinued by CymitQuimica (), though it remains accessible through custom synthesis .

Méthodes De Préparation

Nucleophilic Substitution of Methyl 2-(3-bromophenyl)acetate with Methylamine

A common approach involves reacting methyl 2-(3-bromophenyl)acetate with methylamine to form the corresponding methylamino derivative. This reaction typically occurs in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under nitrogen atmosphere to prevent oxidation.

-

- Temperature: 0 °C to room temperature,

- Base: Potassium carbonate (K₂CO₃) or triethylamine to facilitate nucleophilic substitution,

- Methylamine: Used as a solution or gas in stoichiometric excess,

- Reaction time: Several hours to ensure completion.

Mechanism: The methylamine attacks the α-carbon adjacent to the ester, displacing a suitable leaving group (e.g., halide) to form the methylamino ester intermediate.

Mannich-Type Reaction Followed by Reduction

Another synthetic strategy employs a Mannich reaction involving:

- A 3-bromophenyl ketone or aldehyde,

- Formaldehyde or equivalent,

- Methylamine or its salts.

The Mannich adduct formed is then reduced, commonly using sodium borohydride (NaBH₄) in ethanol at low temperatures (0–10 °C), to yield the methylamino ester.

- Key Notes:

- The Mannich reaction mixture can be used directly in the reduction step without isolation,

- Reduction conditions are mild to prevent side reactions,

- Purification can involve crystallization from C₆-alkanols such as isopropanol.

This method is supported by analogous procedures for related compounds, where 3-N-methylamino-1-(2-thienyl)-1-propanone hydrochloride is prepared and reduced under similar conditions.

Amide Coupling and Esterification Routes (Advanced Methods)

In more complex synthetic schemes, the compound can be generated via amide coupling of 3-bromophenyl-containing amines with carboxylic acid derivatives followed by esterification.

- Use of coupling agents such as HATU in DMF,

- Addition of bases like DIPEA,

- Hydrolysis of esters using LiOH in mixed solvents (THF/MeOH/water),

- Subsequent acidification and extraction steps to isolate the product.

These methods, although more elaborate, allow for precise control over substitution patterns and stereochemistry and are used in medicinal chemistry research.

Hydrochloride Salt Formation

The free base methylamino ester is converted to its hydrochloride salt to improve chemical stability and solubility:

- Treatment with anhydrous hydrogen chloride gas or HCl in solvents like ether or methanol,

- Controlled crystallization by slow evaporation or cooling,

- Salt formation monitored by pH adjustment to acidic conditions.

This step is critical for isolating the compound as a stable solid suitable for storage and further applications.

Purification Techniques

- Recrystallization from isopropanol or other C₆-alkanols,

- Chromatographic methods such as silica gel column chromatography,

- Distillation under reduced pressure for volatile intermediates,

- Washing with hexane or ethyl acetate to remove impurities.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature | Solvent(s) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | Methyl 2-(3-bromophenyl)acetate + methylamine + base | 0 °C to RT | DMF, THF | Inert atmosphere preferred |

| Mannich reaction + reduction | 3-bromophenyl ketone + methylamine + formaldehyde + NaBH₄ | 0–10 °C (reduction) | Ethanol | Direct use of Mannich mixture |

| Amide coupling + esterification | 3-bromophenyl amine + acid derivative + HATU + DIPEA | Room temperature | DMF, MeOH, THF | Hydrolysis and acidification steps |

| Hydrochloride salt formation | HCl gas or HCl solution | 0 °C to RT | Ether, methanol | Controlled crystallization |

| Purification | Recrystallization, chromatography | Variable | Isopropanol, hexane | Ensures high purity |

Research Findings and Optimization Notes

- Use of polar aprotic solvents and bases enhances nucleophilic substitution efficiency and yield.

- Low-temperature reduction with sodium borohydride minimizes side reactions and improves stereochemical purity.

- Direct use of Mannich reaction mixtures in reduction steps streamlines synthesis and reduces purification needs.

- Salt formation conditions (stoichiometric HCl, controlled evaporation) are crucial for obtaining crystalline hydrochloride salts with good stability.

- Monitoring reaction progress via TLC or HPLC is recommended to avoid over-alkylation or side products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.